Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
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Overview
Description
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its molecular structure, which includes an ethyl group attached to the carboxylate moiety and a methylated pyrazole ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate and methyl acetoacetate under acidic conditions.
Multicomponent Reactions: Another method involves a multicomponent reaction where ethyl acetoacetate, hydrazine hydrate, and methyl acetoacetate are reacted together in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: Reduction can yield ethyl 2-(1-methyl-1H-pyrazol-4-yl)ethanol or ethyl 2-(1-methyl-1H-pyrazol-4-yl)amine.
Substitution: Various substituted pyrazoles can be synthesized depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrazole derivatives are known for their pharmacological activities, and this compound is being investigated for its potential therapeutic uses.
Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.
Mechanism of Action
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is similar to other pyrazole derivatives such as 3-(5)-aminopyrazoles and indole derivatives. its unique structure and substituents confer distinct chemical and biological properties. For example, while indole derivatives are known for their broad-spectrum biological activities, this compound is particularly noted for its role in the synthesis of complex heterocyclic systems.
Comparison with Similar Compounds
3-(5)-Aminopyrazoles
Indole derivatives
2-(1-Methylpyrazol-4-yl)morpholine
Properties
IUPAC Name |
ethyl 2-(1-methylpyrazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-9-10(2)6-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQDCFLSECOAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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